

Physico-chemical properties of Methyl 4-chlorophenylacetate

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Compound of Interest

Compound Name: Methyl 4-chlorophenylacetate

Cat. No.: B105528

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An In-Depth Technical Guide to the Physico-chemical Properties of Methyl 4-chlorophenylacetate

This guide provides a comprehensive overview of the essential physico-chemical properties of **Methyl 4-chlorophenylacetate** (CAS No. 52449-43-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} Its utility as a building block, notably in the synthesis of Lorcaserin, necessitates a thorough understanding of its chemical and physical characteristics for process optimization, quality control, and safe handling.^{[3][4]} This document is intended for researchers, chemists, and drug development professionals, offering not just data, but also the scientific rationale behind its characterization.

Molecular Identity and Structural Characteristics

Methyl 4-chlorophenylacetate is an aromatic ester.^[1] Its structure consists of a central phenyl ring substituted with a chlorine atom at the para (4) position and an acetic acid methyl ester group.^{[1][4]} This substitution pattern dictates its reactivity, polarity, and overall physical properties.

- Molecular Formula: C₉H₉ClO₂^{[3][5]}
- Molecular Weight: 184.62 g/mol ^{[3][4][6]}
- IUPAC Name: methyl 2-(4-chlorophenyl)acetate^{[4][5][6]}

- Common Synonyms: Methyl p-chlorophenylacetate, (4-Chlorophenyl)acetic acid methyl ester, Benzeneacetic acid, 4-chloro-, methyl ester[3][4][7]
- Canonical SMILES: COC(=O)CC1=CC=C(C=C1)Cl[3][5]
- InChI Key: WWIYGBWRUXQDND-UHFFFAOYSA-N[5][7][8]

The presence of the ester functional group and the chlorinated aromatic ring makes it a versatile intermediate in organic synthesis.[1]

Physico-chemical Data Summary

The fundamental physical and chemical properties of **Methyl 4-chlorophenylacetate** are summarized below. These values are critical for designing reaction conditions, purification strategies, and storage protocols.

Property	Value	Source(s)
CAS Number	52449-43-1	[3][7][9]
Appearance	Clear, colorless to slightly yellow liquid	[3][5][7]
Boiling Point	240.3 °C at 760 mmHg115 °C at 6 mmHg	[3][9]
Density	1.197 - 1.20 g/cm ³ at 20°C	[3][9]
Refractive Index	1.522 - 1.524 at 20°C (589 nm)	[3][5]
Flash Point	108.8 °C (Closed Cup)250 °C	[3][7][9]
Solubility	Soluble in Chloroform, Dichloromethane (DCM), Methanol	[3][7][9]
Partition Coefficient (LogP)	XLogP3: 2.5LogP: 2.05550	[3][6][3]
Vapor Pressure	0.0382 mmHg at 25°C	[3]
Hydrogen Bond Donor Count	0	[3][6]
Hydrogen Bond Acceptor Count	2	[3][6]

Synthesis and Purification Workflow

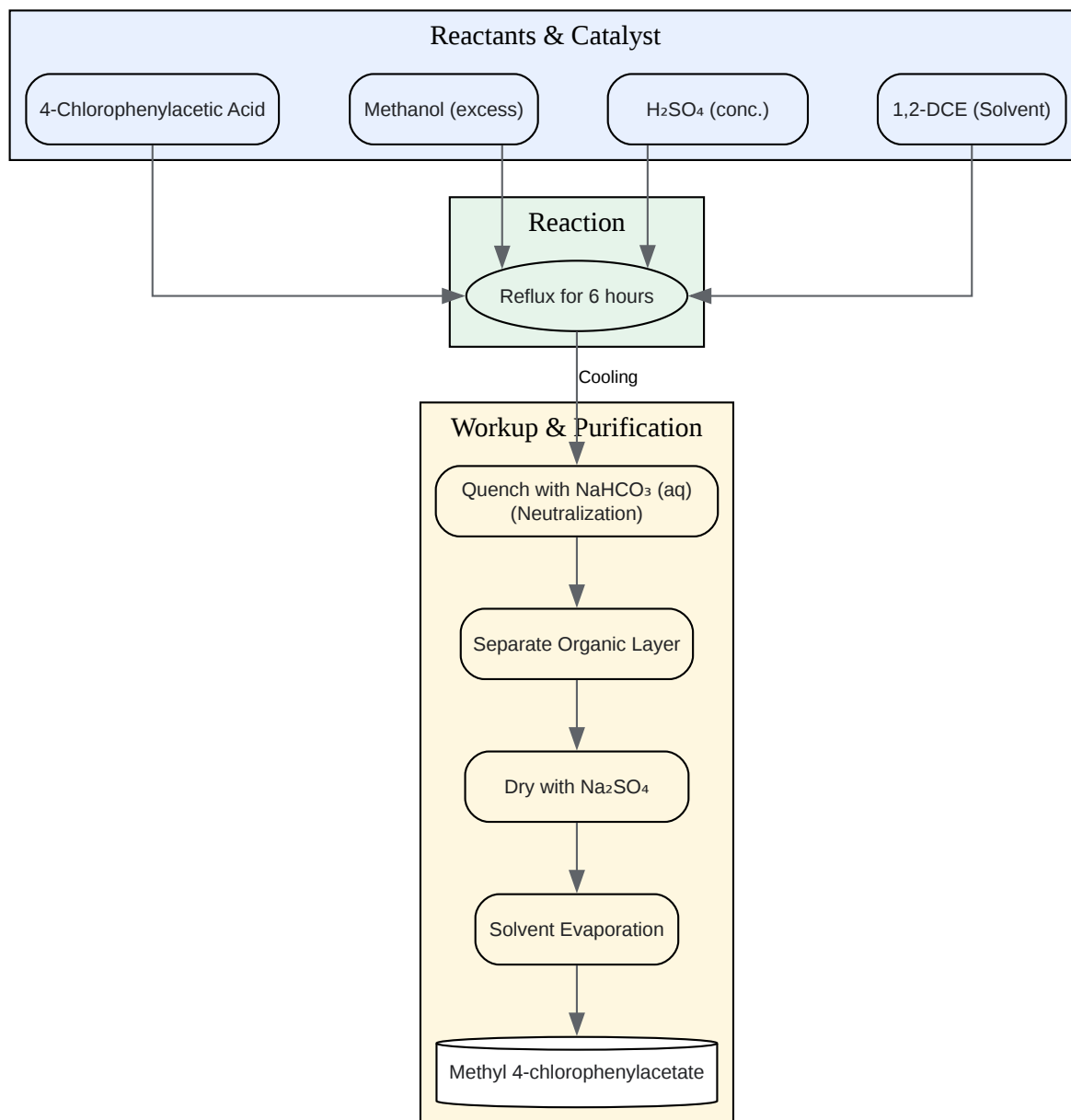
The most common and efficient synthesis of **Methyl 4-chlorophenylacetate** is through the Fischer esterification of 4-chlorophenylacetic acid with methanol, using a strong acid catalyst. [1][10] This method is favored for its high yield and straightforward procedure.

Experimental Protocol: Fischer Esterification

Causality: This protocol relies on the acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid activates it towards nucleophilic attack by methanol. The subsequent elimination of water, driven by the reaction conditions (reflux), yields the ester.

- **Reactant Setup:** In a round-bottom flask equipped with a reflux condenser, combine 4-chlorophenylacetic acid (100 g, 0.59 mol), 1,2-dichloroethane (165 ml), and methanol (96 ml, 2.4 mol).^[10] The use of excess methanol helps to shift the equilibrium towards the product side.
- **Catalyst Addition:** Carefully add concentrated sulfuric acid (2.75 ml) to the mixture while stirring.^[10] Sulfuric acid acts as the catalyst and a dehydrating agent.
- **Reaction:** Heat the mixture to reflux and maintain for 6 hours.^[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
- **Workup & Neutralization:** Cool the reaction mixture to room temperature. Pour it into a saturated aqueous solution of sodium bicarbonate and stir. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted 4-chlorophenylacetic acid.
- **Extraction:** Separate the organic layer. The product, being non-polar, will remain in the 1,2-dichloroethane layer.
- **Drying and Evaporation:** Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.^[10] This process typically yields a high purity product (94% yield reported).^[10]
- **Purification (Optional):** For higher purity, the product can be distilled under reduced pressure (vacuum distillation).

Workflow Visualization: Synthesis



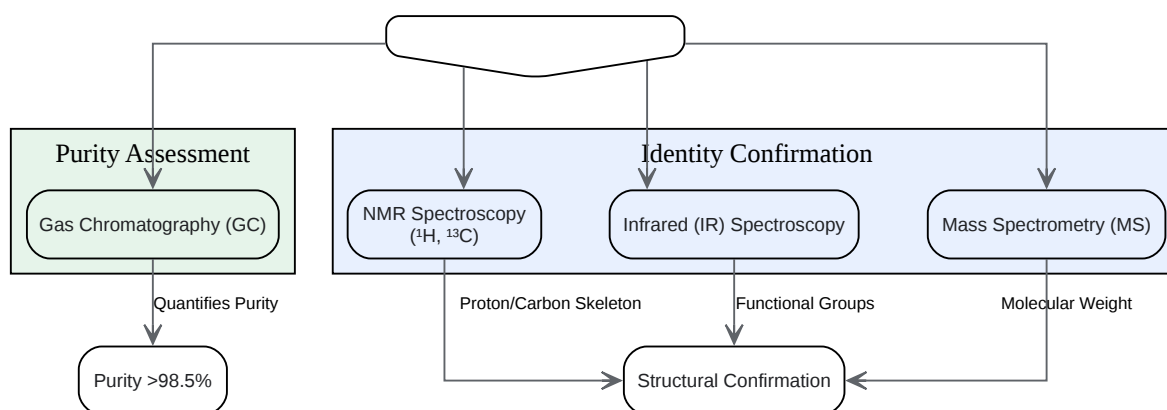
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Caption: Synthesis workflow for **Methyl 4-chlorophenylacetate**.

Analytical Characterization and Quality Control

Confirming the identity and purity of **Methyl 4-chlorophenylacetate** is paramount. A multi-technique approach ensures a comprehensive characterization.

Analytical Workflow Visualization



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